molecular formula C12H16N2O2S B12331042 4-Methyl-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide

4-Methyl-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide

Cat. No.: B12331042
M. Wt: 252.33 g/mol
InChI Key: YPSHFRBMXMFKSH-OUKQBFOZSA-N
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Description

4-Methyl-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide is an organic compound with the molecular formula C12H16N2O2S It is a member of the benzenesulfonamide family, characterized by a benzenesulfonamide moiety with a pyrrolidin-2-ylidene group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-methylpyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzenesulfonamides .

Scientific Research Applications

4-Methyl-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-(1-methylpiperidin-2-ylidene)benzenesulfonamide
  • N-Methyl-2-pyrrolidone
  • Pyrrolone and Pyrrolidinone derivatives

Uniqueness

4-Methyl-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide is unique due to its specific structural features, such as the presence of both a pyrrolidin-2-ylidene group and a benzenesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles .

Properties

Molecular Formula

C12H16N2O2S

Molecular Weight

252.33 g/mol

IUPAC Name

(NE)-4-methyl-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide

InChI

InChI=1S/C12H16N2O2S/c1-10-5-7-11(8-6-10)17(15,16)13-12-4-3-9-14(12)2/h5-8H,3-4,9H2,1-2H3/b13-12+

InChI Key

YPSHFRBMXMFKSH-OUKQBFOZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\CCCN2C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2CCCN2C

Origin of Product

United States

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